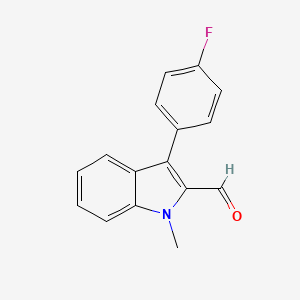
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
説明
The compound 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. The presence of a fluorophenyl group and a carbaldehyde functional group suggests that this compound could have interesting chemical and physical properties, as well as potential biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps to introduce various substituents. For example, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles involves a five-step process starting from indole, which includes protection, lithiation, and cyclization steps . Although the exact synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to introduce the fluorophenyl and methyl groups at the appropriate positions on the indole ring.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. For instance, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which could influence the compound's intermolecular interactions . Similarly, the molecular structure of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde would be expected to have specific geometric parameters that could be studied using X-ray diffraction or computational methods to understand its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often influenced by the substituents present on the indole ring. The presence of a carbaldehyde group in the compound suggests potential for nucleophilic addition reactions or condensation reactions to form heterocycles or Schiff bases . The fluorine atom could also influence the reactivity, as seen in other fluorine-containing compounds where it can participate in hydrogen bonding or influence the electron density of adjacent functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the substituents. For example, solvatochromic and photophysical studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the compound's properties . The physical properties of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, such as solubility, melting point, and stability, would be important to characterize for any practical applications. Chemical properties like reactivity, acidity, and basicity of the functional groups would also be critical to understand for synthetic and biological applications.
科学的研究の応用
Results
Some derivatives, particularly those with the 1,3,4-oxadiazole moiety, showed potent antibacterial activity, with one compound emerging as an effective antifungal agent. These compounds were also tested against methicillin-resistant Staphylococcus aureus (MRSA), with some showing inhibition of growth at low levels of cytotoxicity .
Drug Design and Development
Methods of Application
Results: The modifications lead to improved pharmacological activity, with the fluorine atoms contributing to the compound’s ability to interact with biological receptors .
Anticancer Research
Methods of Application
Results: Some derivatives have shown promise in inhibiting the growth of cancer cells, indicating potential applications in cancer therapy .
Bioisostere Development
Methods of Application
Results: These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Enzyme Inhibition
Methods of Application
Results: Certain derivatives have demonstrated COX-2 inhibitory activity, suggesting potential use in anti-inflammatory drugs .
Material Science
Methods of Application
Results: The incorporation of fluorinated moieties has led to materials with improved stability and performance in various applications .
Neuropharmacology
Methods of Application
Results: Derivatives have shown to protect neuronal cells from oxidative stress and amyloid-beta toxicity, suggesting potential therapeutic applications .
Agricultural Chemistry
Methods of Application
Results: Some formulations have demonstrated increased crop yields and resistance to fungal pathogens, contributing to more sustainable agricultural practices .
Imaging Agents
Methods of Application
Results: The fluorinated compound has shown potential in providing clear images of biological tissues, aiding in the diagnosis of various diseases .
Peptide Modification
Methods of Application
Results: Modified peptides exhibit enhanced stability and bioavailability, making them more effective in therapeutic applications .
Chemical Synthesis
Methods of Application
Results: The compound has enabled the synthesis of diverse molecules with potential applications in drug discovery and material science .
Analytical Chemistry
Methods of Application
Results: These methods have provided sensitive and selective means for the analysis of complex biological samples .
Antiviral Agents
Methods of Application
Results: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 values and selectivity index values indicating potential as antiviral agents .
Anti-inflammatory Applications
Methods of Application
Results: The most effective compound in this series was found to significantly reduce edema, showcasing the anti-inflammatory potential of indole derivatives .
Antitubercular Activity
Methods of Application
Results: Some derivatives have shown promising results in inhibiting the growth of the tuberculosis bacteria, indicating a potential new class of antitubercular drugs .
Antidiabetic Effects
Methods of Application
Results: Certain derivatives have demonstrated potential in lowering blood glucose levels, suggesting their use as antidiabetic agents .
Antimalarial Properties
Methods of Application
Results: Some derivatives have shown inhibitory effects against Plasmodium, offering a potential pathway for developing new antimalarial drugs .
Anticholinesterase Activity
Methods of Application
Results: Derivatives have shown to inhibit cholinesterase, which could help in alleviating symptoms of neurodegenerative diseases .
特性
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQETNXCGTJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541129 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
93957-42-7 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

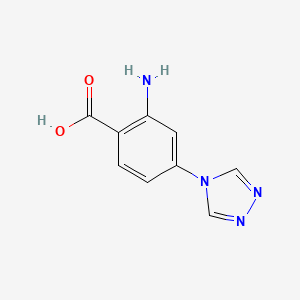
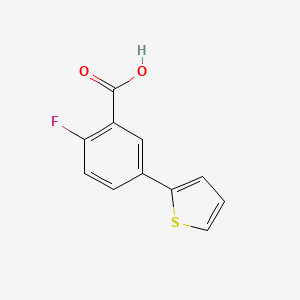
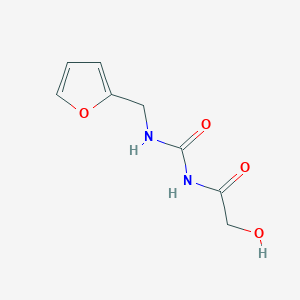
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
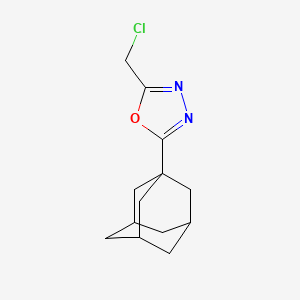
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)
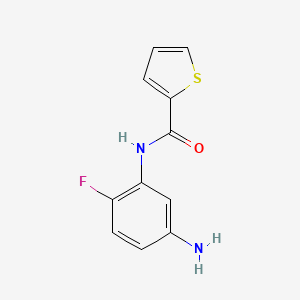
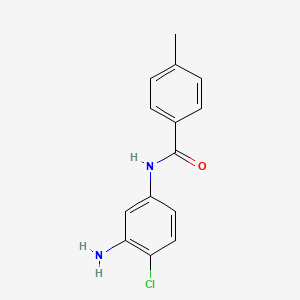
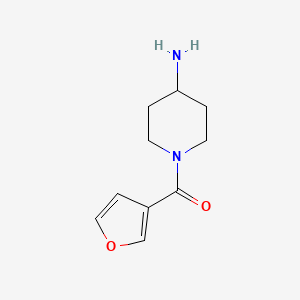
amine](/img/structure/B1340345.png)
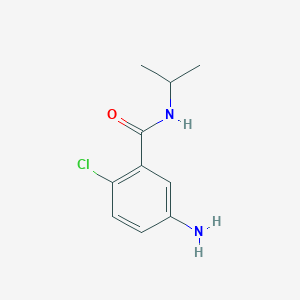
![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)